2-Hydroxyacetohydrazide

Descripción

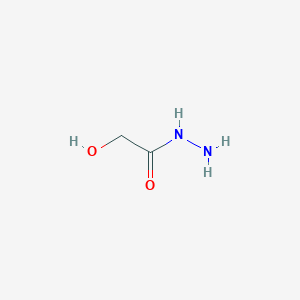

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O2/c3-4-2(6)1-5/h5H,1,3H2,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIUCWHQVLKSECA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325588 | |

| Record name | 2-Hydroxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3530-14-1 | |

| Record name | 2-Hydroxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxyacetohydrazide and Its Derivatives

Established Synthetic Pathways for 2-Hydroxyacetohydrazide

This compound serves as a fundamental scaffold for the synthesis of more complex molecules. Its preparation is typically straightforward, relying on well-established hydrazinolysis reactions.

The most common and conventional method for synthesizing this compound involves the reaction of an ester of glycolic acid with hydrazine (B178648) hydrate (B1144303). Typically, ethyl glycolate (B3277807) (ethyl 2-hydroxyacetate) is the preferred starting material due to its commercial availability and reactivity.

The reaction scheme is a nucleophilic acyl substitution where the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the hydrazide.

Reaction: Ethyl Glycolate + Hydrazine Hydrate → this compound + Ethanol (B145695)

A general procedure involves adding the ester dropwise to a solution of hydrazine hydrate in a suitable solvent, often an alcohol like 2-propanol or ethanol, at room temperature. nih.gov The mixture is then heated under reflux to drive the reaction to completion. nih.gov

| Reagent | Role |

| Ethyl Glycolate | Ester Precursor |

| Hydrazine Hydrate | Nucleophile/Hydrazine Source |

| Ethanol / 2-Propanol | Solvent |

This interactive table summarizes the key reagents in the conventional synthesis of this compound.

While the synthesis is generally high-yielding, optimization of reaction conditions can improve efficiency and purity. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants.

Temperature and Time: The reaction is typically conducted under reflux. For the synthesis of similar hydrazides, heating under reflux for several hours (e.g., 6 hours) is common to ensure complete conversion of the starting ester. nih.gov

Reactant Ratio: An excess of hydrazine hydrate is often used to ensure the complete consumption of the ester. However, using a large excess can complicate the purification process, requiring evaporation under reduced pressure to remove unreacted hydrazine. nih.gov

Purification: After the reaction, the mixture is typically cooled, and the solvent and excess hydrazine are removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent, such as 2-propanol or ethyl acetate (B1210297), to yield the final product as a crystalline solid. nih.gov

Synthesis of N'-Substituted this compound Derivatives

The reactivity of the terminal nitrogen atom in this compound allows for the straightforward synthesis of a wide array of N'-substituted derivatives, particularly hydrazones, through condensation reactions with aldehydes and ketones.

This derivative is synthesized via a condensation reaction between this compound and 2-fluorobenzaldehyde. The lone pair of electrons on the terminal amino group of the hydrazide attacks the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine (C=N) bond characteristic of a hydrazone.

The synthesis of a closely related compound, N′-(2-Fluorobenzylidene)acetohydrazide, involves stirring the corresponding hydrazide and aldehyde in refluxing ethanol for several hours. nih.gov A similar protocol is applicable for the synthesis of N'-(2-fluorobenzylidene)-2-hydroxyacetohydrazide.

General Reaction Scheme: this compound + 2-Fluorobenzaldehyde → N'-(2-fluorobenzylidene)-2-hydroxyacetohydrazide + Water

| Parameter | Condition |

| Solvent | Ethanol |

| Temperature | Reflux |

| Reaction Time | ~4 hours |

| Product Isolation | Cooling and Recrystallization |

This interactive table outlines the typical reaction conditions for the synthesis of N'-(2-fluorobenzylidene)-2-hydroxyacetohydrazide.

A representative synthesis pathway is as follows:

Benzimidazole (B57391) Formation: Ortho-phenylenediamine is reacted with formic acid under reflux to form the basic benzimidazole ring (BA). amazonaws.comamazonaws.com

Intermediate Synthesis: This is followed by a series of reactions to build the side chain, ultimately leading to the formation of 1-(1H-benzimidazol-2-yl)-2-(4-hydrazinylphenyl)ethanone (BC). amazonaws.comamazonaws.com

Final Condensation: The key intermediate (BC) is then reacted to form the target compound, N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl}-2-hydroxyacetohydrazide (BD). amazonaws.comamazonaws.com

Further derivatization of compound (BD) can be achieved by reacting it with various electrophiles. For instance, reaction with aniline, methyl chloride, or benzoyl chloride under reflux conditions yields the corresponding N-phenylacetamide, N-methyl, or N-benzoyl derivatives, respectively. amazonaws.com

| Derivative | Reagent Used with (BD) | Reaction Condition |

| N-({3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl] phenyl} acetyl) Benzamide | Aniline | Reflux, 4 hrs |

| N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-methoxyacetohydrazide | Methyl Chloride | Reflux, 2 hrs |

| N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-N-benzoyl-2-hydroxyacetohydrazide | Benzoyl Chloride | Reflux, 4 hrs |

This interactive table shows examples of derivatives synthesized from N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide.

The synthesis of 2-(Furan-2-yl)-2-hydroxyacetohydrazide involves the hydrazinolysis of the corresponding ester, ethyl 2-(furan-2-yl)-2-hydroxyacetate. This pathway is analogous to the synthesis of the parent this compound.

The precursor, 2-(Furan-2-yl)-2-hydroxyacetic acid, is a known compound. chemscene.com The synthesis would first involve the esterification of this acid to its ethyl ester, followed by reaction with hydrazine hydrate.

Synthetic Steps:

Esterification: 2-(Furan-2-yl)-2-hydroxyacetic acid is reacted with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form ethyl 2-(furan-2-yl)-2-hydroxyacetate.

Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in a suitable solvent like ethanol to yield the final product, 2-(Furan-2-yl)-2-hydroxyacetohydrazide.

This method leverages standard organic reactions, making the target compound accessible from its corresponding furan-containing alpha-hydroxy acid.

Synthesis of 2-hydroxy-N'-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide regioisomers

The synthesis of 2-hydroxy-N'-methylacetohydrazide and its regioisomer, 2-hydroxy-N-methylacetohydrazide, can be achieved through a one-step procedure using inexpensive reagents. nih.gov The interaction of carboxylic acid derivatives with N-alkyl hydrazines typically results in a mixture of these N- and N'- regioisomers. nih.goviucr.org The two isomers differ in the position of the methyl group on the nitrogen atoms of the this compound core. nih.goviucr.org

In a typical procedure, the reaction yields both isomers, which can then be separated and purified. For example, the synthesis of 2-hydroxy-N'-methylacetohydrazide resulted in a 37.5% yield, while the 2-hydroxy-N-methylacetohydrazide isomer was obtained in a 4.1% yield. iucr.org While methods using BOC or CBZ-protected N-alkyl hydrazines can yield the desired regioisomer specifically, these approaches have disadvantages such as the need for expensive reagents and multiple steps. nih.goviucr.org The one-step synthesis offers a more direct route, although it necessitates the separation of the resulting regioisomeric mixture. nih.gov

| Compound | Yield (%) |

|---|---|

| 2-hydroxy-N'-methylacetohydrazide | 37.5 |

| 2-hydroxy-N-methylacetohydrazide | 4.1 |

Synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives

The synthesis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide is accomplished by reacting 2-hydroxy-3,5-dinitrobenzaldehyde with 2-cyanoacetohydrazide (B512044). oatext.comoatext.com The reaction is typically carried out by stirring the two reactants at room temperature in ethanol with a drop of acetic acid. oatext.comoatext.com

The precursor, 2-hydroxy-3,5-dinitrobenzaldehyde, is synthesized through a two-step nitration of salicylaldehyde. oatext.comoatext.com The initial nitration yields a mixture of 3- and 5-nitrosalicylaldehyde, which is then subjected to further nitration with a mixture of concentrated sulfuric and nitric acid to produce the desired dinitro compound. oatext.comoatext.com The other reactant, 2-cyanoacetohydrazide, is synthesized from the reaction of ethyl cyanoacetate (B8463686) and hydrazine hydrate in ethanol at a low temperature (0-5°C). oatext.comoatext.com The final condensation reaction between 2-hydroxy-3,5-dinitrobenzaldehyde and 2-cyanoacetohydrazide yields the target product as a yellow solid with a high yield of 88%. oatext.comoatext.com

Further derivatives can be synthesized from this product. For instance, reacting (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide with various aromatic aldehydes in the presence of 1,4-dioxane (B91453) and a catalytic amount of morpholine (B109124) produces N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyano-3-substituted phenyl acrylohydrazide derivatives. oatext.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of hydrazides to create more environmentally benign processes. egranth.ac.in A key approach is the use of microwave irradiation for the direct synthesis of hydrazides from carboxylic acids and hydrazine hydrate, eliminating the need for organic solvents. researchgate.net This method aligns with the green chemistry principle of "design for energy efficiency," as microwave heating is significantly more energy-efficient than conventional heating methods. egranth.ac.inresearchgate.net

Compared to conventional methods, which often involve a two-step process (esterification of the carboxylic acid followed by hydrazinolysis) and require long reaction times (6-9 hours), the microwave-assisted solvent-free method is a one-pot reaction that takes only 60-200 seconds. researchgate.net This leads to a drastic reduction in energy consumption and reaction time. researchgate.net Furthermore, this green approach results in higher yields (79-90%) compared to conventional procedures (59-77%) and produces products of higher purity. researchgate.net The assessment of this method using green chemistry metrics shows a significant reduction in the environmental factor (E-factor) and an increase in atom economy, atom efficiency, and reaction mass efficiency. researchgate.net

Purification and Characterization Techniques in Synthetic Studies

Chromatographic Methods (e.g., TLC)

Chromatographic techniques are essential for the purification and analysis of synthesized compounds. nih.gov Thin-Layer Chromatography (TLC) is a simple and rapid method widely used to monitor the progress of chemical reactions. oatext.com For instance, during the synthesis of N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyano-3-substituted phenyl acrylohydrazide derivatives, TLC with a hexane (B92381) and ethyl acetate mobile phase is used to check for the completion of the reaction before stopping the reflux. oatext.com TLC allows for the qualitative assessment of a reaction mixture, helping to determine the presence of starting materials, intermediates, and the final product. oatext.com

Spectroscopic Characterization (e.g., IR, ¹H NMR, ¹³C NMR, MS, UV-Vis)

Spectroscopic methods are indispensable for elucidating the structure of newly synthesized compounds. ekb.eg

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the characterization of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, characteristic absorption bands were observed for the cyano (C≡N) group at 2260 cm⁻¹, the hydroxyl (O-H) group at 3271 cm⁻¹, and the amine (N-H) group at 3197 cm⁻¹. oatext.comoatext.com For 2-hydroxy-N'-methylacetohydrazide, key IR peaks include those at 3410, 3296 (N-H), and 1664 cm⁻¹ (C=O). iucr.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

For (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide, the ¹H NMR spectrum (in DMSO-d₆) showed signals corresponding to the hydroxyl proton (δ 10.2 ppm), methylene (B1212753) protons (δ 3.90 ppm), amine proton (δ 9.5 ppm), methine proton (δ 9.8 ppm), and aromatic protons (δ 10.8-11 ppm). oatext.comoatext.com

The ¹H NMR spectrum of 2-hydroxy-N'-methylacetohydrazide (in DMSO-d₆) displayed signals for the NHNCO proton (δ 9.16 ppm), OH proton (δ 5.34 ppm), NH(CH₃) proton (δ 4.81 ppm), CH₂ protons (δ 3.82 ppm), and CH₃ protons (δ 2.42 ppm). iucr.org Its ¹³C NMR spectrum showed peaks at δ 170.2, 61.0, and 38.6 ppm. iucr.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. For 2-hydroxy-N'-methylacetohydrazide, mass spectrometry confirmed the molecular ion with a peak at m/z 105.0 [M+H]⁺. iucr.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule and is particularly useful for compounds with chromophores. researchgate.net The technique can help analyze the tautomeric forms of compounds in different solvents. researchgate.netmdpi.com

| Compound | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | 10.2 (s, 1H) | OH |

| 3.90 (s, 2H) | CH₂ | |

| 9.5 (s, 1H) | NH | |

| 9.8 (s, 1H) | CH | |

| 10.8-11 (s, 2H) | ArH | |

| 2-hydroxy-N'-methylacetohydrazide | 9.16 (br. s, 1H) | NHNCO |

| 5.34 (br. s, 1H) | OH | |

| 4.81 (br. s, 1H) | NH(CH₃) | |

| 3.82 (s, 2H) | CH₂ | |

| 2.42 (s, 3H) | CH₃ |

Elemental Analysis

Elemental analysis is a quantitative technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. libretexts.orginfinitiaresearch.com This experimental data is then compared with the theoretically calculated values based on the proposed molecular formula to confirm the purity and empirical formula of the synthesized substance. infinitiaresearch.comresearchgate.net

For instance, the elemental analysis of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide (C₁₀H₇N₅O₆) showed experimental values that were in close agreement with the calculated percentages. oatext.com Similarly, the analysis for 2-hydroxy-N'-methylacetohydrazide (C₃H₈N₂O₂) confirmed its elemental composition. iucr.org

| Compound | Element | Calculated (%) | Found (%) |

|---|---|---|---|

| (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide | C | 40.97 | 40.98 |

| H | 2.41 | 2.39 | |

| N | 23.89 | 23.90 | |

| 2-hydroxy-N'-methylacetohydrazide | C | 34.61 | 34.67 |

| H | 7.75 | 7.88 | |

| N | 26.91 | 26.90 |

Coordination Chemistry of 2 Hydroxyacetohydrazide

Ligand Properties and Metal Complexation

The ability of a molecule to act as a ligand is fundamentally determined by its electronic and structural characteristics. 2-Hydroxyacetohydrazide possesses multiple donor atoms, making it a prime candidate for forming stable complexes with a variety of metal ions.

Chelation Behavior of this compound

Chelation is a process where a single ligand binds to a central metal ion at two or more points, forming a ring-like structure known as a chelate. ebsco.comnumberanalytics.com This process generally results in a more stable complex compared to coordination with monodentate ligands, which only bind at a single site. numberanalytics.com this compound is an effective chelating agent due to the presence of oxygen and nitrogen atoms with lone pairs of electrons that can be donated to a metal ion. ekb.eg

The molecule typically coordinates through the carbonyl oxygen, the amino nitrogen, and the hydroxyl oxygen, acting as a bidentate or tridentate ligand. ekb.egresearchgate.net The formation of these chelate rings significantly enhances the thermodynamic stability of the resulting coordination compounds. ebsco.com The specific mode of chelation can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other competing ligands.

Types of Metal Ions Complexed (e.g., Cu(II))

This compound and its derivatives have been shown to form stable complexes with a range of transition metal ions. researchgate.net These include, but are not limited to, copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netresearchgate.net The geometry of these complexes can vary, with common arrangements being octahedral or square planar, depending on the coordination number of the metal ion and the stoichiometry of the complex. researchgate.net

Copper(II) complexes of hydrazide-based ligands have been a particular subject of study. researchgate.netredalyc.org The Cu(II) ion, with its d⁹ electron configuration, is known to form distorted octahedral or square planar complexes. jocpr.comatlanticoer-relatlantique.ca The interaction between this compound and Cu(II) can lead to the formation of mononuclear or polynuclear complexes, where the ligand bridges between multiple metal centers.

Structural Elucidation of Coordination Compounds

Determining the precise three-dimensional arrangement of atoms in a coordination compound is crucial for understanding its properties and reactivity. A combination of single-crystal X-ray diffraction and various spectroscopic techniques is typically employed for this purpose. scirp.orgekb.eg

X-ray Diffraction Studies

For instance, X-ray diffraction studies on metal complexes of ligands similar to this compound have confirmed their coordination modes. ekb.eg These studies have revealed how the ligand wraps around the metal ion, confirming the chelation behavior and providing insight into the packing of the complex molecules in the crystal lattice. scirp.org In cases where suitable single crystals cannot be obtained, powder X-ray diffraction (PXRD) can be used to assess the crystallinity and phase purity of the synthesized complexes. researchgate.netnih.gov

Table 1: Representative Crystallographic Data for a Cu(II) Complex with a Hydrazone Ligand

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.453(2) |

| b (Å) | 16.231(4) |

| c (Å) | 9.876(3) |

| β (°) | 109.34(1) |

| Volume (ų) | 1278.9(6) |

| Z | 4 |

Spectroscopic Probes for Complex Characterization

Spectroscopic techniques are invaluable for characterizing coordination compounds, especially in solution or when single crystals for X-ray diffraction are unavailable. ekb.eg

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups involved in coordination. researchgate.net A shift in the stretching frequency of the C=O (carbonyl) and N-H (amine) groups of this compound upon complexation provides strong evidence of their involvement in bonding to the metal ion. researchgate.net For example, a shift to a lower frequency for the C=O stretch indicates coordination through the carbonyl oxygen. scirp.org

Electronic (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are responsible for its color. atlanticoer-relatlantique.ca The position and intensity of the absorption bands can help to deduce the coordination geometry of the metal ion. atlanticoer-relatlantique.ca For instance, the d-d transitions observed for a Cu(II) complex can be indicative of a distorted octahedral or square planar environment. atlanticoer-relatlantique.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the coordinated state. researchgate.net The disappearance of the hydroxyl proton signal upon complexation would confirm its deprotonation and coordination to the metal ion. asianpubs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes like those of Cu(II), EPR spectroscopy is a powerful tool to probe the magnetic properties and the environment of the unpaired electron. researchgate.net

Table 2: Key IR Spectral Bands (cm⁻¹) for a Hydrazide Ligand and its Metal Complex

| Functional Group | Ligand | Complex |

|---|---|---|

| ν(O-H) | ~3400 | - |

| ν(N-H) | ~3200 | ~3150 (Shifted) |

| ν(C=O) | ~1680 | ~1650 (Shifted) |

| ν(M-O) | - | ~550 |

| ν(M-N) | - | ~450 |

Note: These are typical ranges and shifts observed for hydrazide complexes and may vary for specific this compound complexes.

Applications of this compound Coordination Compounds

The coordination compounds of this compound and related ligands are not merely of academic interest; they possess a range of potential applications stemming from their unique chemical and physical properties.

The ability of these compounds to act as catalysts in various organic reactions is an area of active research. numberanalytics.comvavaclasses.com The metal center in the complex can act as a Lewis acid, activating substrates and facilitating reactions such as oxidations and hydrogenations. orientjchem.org

Furthermore, coordination compounds are integral to the development of new materials with specific magnetic or optical properties. numberanalytics.com The arrangement of metal ions within a crystalline lattice, dictated by the coordinating ligand, can lead to interesting magnetic behaviors. The vibrant colors of many transition metal complexes also make them suitable for use as pigments and dyes. vavaclasses.com

In the realm of analytical chemistry, the strong chelating ability of ligands like this compound can be exploited for the selective detection and quantification of metal ions. vavaclasses.comunacademy.com

Catalysis

The application of hydrazone and hydrazide metal complexes in catalysis is a growing field of research, with these compounds showing promise in various organic transformations. researchgate.netias.ac.in While specific catalytic studies focusing exclusively on this compound complexes are not extensively documented in the reviewed literature, the broader family of hydrazide and hydrazone complexes provides insight into their potential catalytic activities.

Hydrazone complexes are recognized for their role in facilitating reactions such as oxidation, epoxidation, and various coupling reactions. ias.ac.in The catalytic prowess of these complexes is often attributed to the ability of the hydrazone ligand to stabilize the metal center in different oxidation states and to the flexible coordination modes that can be adapted to the requirements of a catalytic cycle.

Recent research has highlighted the use of bis-ferrocenyl-hydrazide complexes of nickel and copper as efficient homogeneous photocatalysts. These complexes have been successfully employed in the visible-light-induced oxidation of benzylic C(sp³)–H bonds and the selective conversion of C–C double bonds to aldehydes without the need for external oxidants. rsc.orgrsc.org Another study demonstrated the catalytic activity of novel binuclear transition metal complexes of bis-(2-acetylthiophene)oxaloyldihydrazone in C-N bond formation reactions, with the Ni(II) complex showing the highest product yields. researchgate.net

Furthermore, aroylhydrazone-based metal complexes have been shown to be effective catalysts for a range of organic transformations. ias.ac.in These findings suggest a potential for this compound, as a functionalized hydrazide, to form catalytically active metal complexes. The presence of the hydroxyl group in this compound could further influence the catalytic activity and selectivity of its metal complexes by providing an additional coordination site or by participating in proton-coupled electron transfer processes. However, dedicated research is required to synthesize and evaluate the catalytic performance of this compound-metal complexes.

Interactive Data Table: Catalytic Applications of Hydrazide/Hydrazone Metal Complexes

| Catalyst/Complex | Reaction Type | Key Findings | Reference |

| Bis-ferrocenyl hydrazide complexes of Ni(II) and Cu(II) | Photocatalytic oxidation of C(sp³)–H and C(sp²)–H bonds | Effective under visible light; no external oxidant needed; functional groups on hydrazide influence activity. | rsc.orgrsc.org |

| Binuclear transition metal complexes of bis-(2-acetylthiophene)oxaloyldihydrazone | C-N cross-coupling | Ni(II) complex showed the highest catalytic activity with product yields ranging from 62% to 82%. | researchgate.net |

| Aroylhydrazone-based transition metal complexes | Oxidation, epoxidation, alkylation, nitro-aldol condensation | Structurally versatile and efficient catalysts for various organic transformations. | ias.ac.in |

Material Science

In the realm of material science, coordination polymers (CPs) are a class of materials that have attracted considerable interest due to their diverse structures and potential applications in areas such as gas storage, separation, and catalysis. rsc.org Hydrazide-based ligands are excellent building blocks for the construction of CPs due to their versatile coordination abilities. rsc.orgtandfonline.com

A notable example related to this compound is the synthesis and characterization of a novel coordination polymer of Nickel(II) with 2-(4-bromophenoxy)acetohydrazide (B95197), a derivative of the target compound. This study revealed a polymeric structure where the Ni(II) center is six-coordinated in a distorted octahedron. The 2-(4-bromophenoxy)acetohydrazide ligand acts as a bidentate ligand, coordinating through the carbonyl oxygen atom and the amine nitrogen atom. The polymer chain is formed by bridging chlorine atoms between the nickel centers.

Another relevant study reports the synthesis of two new copper(II) coordination polymers based on amino acid-hydrazide ligands, specifically N,N′-di-L-leucine hydrazide and N,N′-di-L-phenylalanine hydrazide. rsc.org These one-dimensional polymers crystallize in a polar point group and exhibit room temperature ferroelectricity. The magnetic properties of these compounds indicate an antiferromagnetic interaction between the copper(II) ions bridged by the hydrazide group. rsc.org These examples underscore the potential of this compound to form novel coordination polymers with interesting structural and physical properties. The presence of the hydroxyl group could lead to the formation of extended hydrogen-bonding networks, influencing the dimensionality and stability of the resulting materials.

Interactive Data Table: Coordination Polymers Based on Hydrazide Ligands

| Ligand | Metal Ion | Resulting Material | Key Properties | Reference |

| 2-(4-Bromophenoxy)acetohydrazide | Ni(II) | 1D Coordination Polymer | Distorted octahedral Ni(II); bidentate ligand coordination; bridging chlorine atoms. | |

| N,N′-di-L-leucine hydrazide / N,N′-di-L-phenylalanine hydrazide | Cu(II) | 1D Coordination Polymers | Crystallize in a polar point group; exhibit room temperature ferroelectricity; antiferromagnetic interactions. | rsc.org |

Bioinorganic Chemistry

The intersection of coordination chemistry and biology, known as bioinorganic chemistry, explores the role of metals in biological systems and the development of metal-based therapeutic and diagnostic agents. libretexts.orglibretexts.org Hydrazide and hydrazone metal complexes have been extensively studied for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netfrontiersin.orgfrontiersin.org

While research specifically on the bioinorganic chemistry of this compound is emerging, studies on its derivatives have shown promising results. For instance, derivatives of N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide have been synthesized and evaluated for their anti-inflammatory activity. researchgate.netfrontiersin.org Certain synthesized compounds in this series were found to be potent anti-inflammatory agents when compared to the standard drug Indomethacin. researchgate.net The antibacterial activity of these benzimidazole (B57391) derivatives has also been investigated.

The broader class of hydrazone metal complexes has shown significant potential as anticancer agents. frontiersin.orgfrontiersin.org The proposed mechanisms often involve the chelation of essential metal ions like iron, which are crucial for cell proliferation, or the induction of apoptosis through various cellular pathways. frontiersin.org The biological activity of hydrazone ligands is often enhanced upon coordination to a metal ion, a phenomenon that can be attributed to factors such as increased lipophilicity, which facilitates penetration through cell membranes. nih.gov

Given the documented biological activities of related hydrazide and hydrazone complexes, it is plausible that metal complexes of this compound could also exhibit interesting bioinorganic properties. The hydroxyl group could play a significant role in modulating the biological activity through additional interactions with biological targets. Further research is warranted to explore the full potential of this compound and its metal complexes in the field of bioinorganic chemistry.

Interactive Data Table: Biological Activity of this compound Derivatives and Related Compounds

| Compound/Complex | Biological Activity | Key Findings | Reference |

| N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide derivatives | Anti-inflammatory | Found to be potent anti-inflammatory agents compared to Indomethacin. | researchgate.net |

| N'-{4-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}-2-hydroxyacetohydrazide derivatives | Antibacterial | Screened for antibacterial activity. | |

| Hydrazide-hydrazone metal complexes | Anticancer | Exhibit enhanced anticancer activity compared to free ligands; can act as iron chelators or induce apoptosis. | frontiersin.orgfrontiersin.org |

| Hydrazone metal complexes | Antimicrobial | Activity is often increased upon chelation with metal ions due to increased lipophilicity. | nih.gov |

Biological and Pharmacological Research of 2 Hydroxyacetohydrazide and Derivatives

Anti-inflammatory and Anti-arthritic Activities

In Silico Docking and Binding Affinity Studies with Trypsin

To further understand the inhibitory action of 2-hydroxyacetohydrazide on trypsin, in silico molecular docking studies have been conducted. nih.govmdpi.com These computational analyses predict the binding affinity and interaction patterns between a ligand (in this case, this compound) and its target protein (trypsin). nih.govunair.ac.idnih.govukm.edu.my

Molecular docking simulations revealed that this compound has a strong potential to inhibit trypsin. nih.gov It exhibited a more negative binding energy than the reference drug diclofenac (B195802), indicating a higher binding affinity for the enzyme's active site. nih.govmdpi.com Visual analysis of the docking results showed that this compound fits well within the active site of trypsin. nih.govresearchgate.netresearchgate.net

The stability of this interaction is attributed to the formation of multiple hydrogen bonds. nih.gov this compound was predicted to form seven hydrogen bonds with key amino acid residues in the trypsin active site, including Cys191, Ser195, Ser190, and Gly219. nih.govmdpi.com In contrast, diclofenac formed only two hydrogen bonds. nih.govmdpi.com This robust network of hydrogen bonds suggests a strong and stable inhibitory potential of this compound against trypsin. nih.gov

Table 2: Molecular Docking Interaction of this compound with Trypsin

| Compound | Binding Energy vs. Diclofenac | Number of Hydrogen Bonds | Interacting Residues in Trypsin Active Site |

|---|---|---|---|

| This compound | More Negative | 7 | Cys191, Ser195, Ser190, Gly219 |

| Diclofenac | - | 2 | Not specified |

Mechanistic Studies of Anti-inflammatory Action

Predictive analyses based on the structure of this compound have provided insights into its potential mechanisms of anti-inflammatory action. nih.gov These in silico studies suggest that the compound may influence multiple signaling pathways associated with inflammation. nih.gov

One predicted mechanism is the inhibition of sphinganine (B43673) kinase, an enzyme involved in regulating inflammatory factors and immune responses. nih.gov By targeting this kinase, this compound may modulate sphingosine (B13886) metabolism, which plays a role in inflammatory processes. nih.gov

Further predictions indicate that this compound could inhibit G-protein-coupled receptor kinases and Janus kinase 2 (JAK2) expression. nih.gov Both of these kinase families are implicated in inflammatory signaling. The compound is also predicted to affect NF-κB activation, a key transcription factor that regulates the expression of many pro-inflammatory genes. nih.gov These multifaceted actions suggest that this compound may exert its anti-inflammatory effects through a combination of mechanisms, positioning it as a compound of interest for further investigation in the context of inflammatory disorders. nih.gov

Evaluation in Animal Models (e.g., Acetic Acid Induced Writhing, Carrageenan Induced Paw Oedema)

The anti-inflammatory and analgesic potential of derivatives of this compound has been evaluated in established animal models of pain and inflammation. rasayanjournal.co.in Specifically, a series of (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide derivatives were synthesized and tested for their pharmacological activities. rasayanjournal.co.in

The analgesic activity was assessed using the acetic acid-induced writhing test in mice. rasayanjournal.co.innih.govplos.org This test induces a painful response, and a reduction in the number of writhes indicates an analgesic effect. nih.gov Several of the synthesized hydrazide derivatives, notably compounds VIa, VIj, VIf, and VIe, demonstrated significant analgesic activity when compared to the standard drug, ibuprofen (B1674241). rasayanjournal.co.in

The anti-inflammatory properties were evaluated using the carrageenan-induced paw edema model in rats. rasayanjournal.co.inexplorationpub.commdpi.comscience-line.com Injection of carrageenan into the paw induces a localized inflammatory response, characterized by swelling (edema). nih.gov The ability of a compound to reduce this swelling indicates its anti-inflammatory potential. dovepress.comfrontiersin.org The study reported that the newly synthesized (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid hydrazide derivatives were screened in this model, with ibuprofen used as the standard for comparison. rasayanjournal.co.in

Anticancer Research

Cytotoxic Properties Against Cancer Cell Lines

Research has extended to the investigation of this compound derivatives for their potential as anticancer agents. ekb.eg These studies typically involve screening the compounds for their cytotoxic (cell-killing) effects against various human cancer cell lines. nih.govnih.govcyprusjmedsci.com

In one study, a series of 1,3,4-oxadiazole (B1194373) derivatives incorporating a 2-hydroxy benzothiazole (B30560) moiety were synthesized and evaluated for their in vitro cytotoxicity against the MCF-7 breast cancer cell line. ekb.eg The results showed that the compounds exhibited a range of cytotoxic effects. Four of the synthesized compounds displayed potent cytotoxic activity, with IC50 values ranging from 1.8 µM/mL to 4.5 µM/mL. ekb.eg The most potent compound, 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol, had an IC50 of 1.8 ± 0.02 µM/mL, which was comparable to the standard anticancer drug doxorubicin (B1662922) (IC50 1.2 ± 0.005 µM/mL). ekb.eg The study also noted that the presence of activating groups, such as methyl and hydroxyl, on the aromatic ring enhanced the cytotoxic effect. ekb.eg

Another study focused on a series of pyrroloquinoxaline compounds containing a hydrazine (B178648) moiety. nih.gov These derivatives were identified as promising cytotoxic agents with excellent potency in a panel of cancer cell lines. nih.gov Two compounds, designated as 9 and 12, showed IC50 values in the sub-micromolar range across all tested cell lines, which included colorectal cancer (HCT116) and ovarian cancer (SKOV-3) cells. nih.gov Further investigation revealed that these derivatives could interrupt the cell cycle progression in these cancer cells. nih.gov

Table 3: Cytotoxic Activity of this compound Derivatives Against Cancer Cell Lines

| Derivative Class | Cancer Cell Line | Most Potent Compound | IC50 Value | Standard Drug | Standard Drug IC50 |

|---|---|---|---|---|---|

| 1,3,4-Oxadiazole derivatives of 2-hydroxy benzothiazole | MCF-7 (Breast) | 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | 1.8 ± 0.02 µM/mL | Doxorubicin | 1.2 ± 0.005 µM/mL |

| Pyrroloquinoxaline hydrazide derivatives | HCT116 (Colorectal), SKOV-3 (Ovarian) | Compound 9 and 12 | Sub-micromolar range | Not specified | Not specified |

Role in Drug Discovery for Novel Anticancer Agents

The hydrazone moiety is a significant structural feature in the design of new anticancer drugs due to its role as both a hydrogen bond donor and acceptor, which provides flexibility to chemical structures. nih.gov The 2,4-diaminopyrimidine (B92962) core is another crucial element in the creation of novel anticancer agents, particularly in the development of kinase inhibitors. nih.gov For instance, ceritinib, an ALK inhibitor, and cerdulatinib, a JAK/Syk inhibitor, both feature this core structure. nih.gov

Derivatives of 2,4-diaminopyrimidine have demonstrated potential as potent anticancer agents. nih.gov Although some of these derivatives have shown promising anticancer activities, further structural modifications are often necessary to develop new and more effective anticancer drugs. nih.gov The incorporation of a hydrazone moiety into the 2,4-diaminopyrimidine scaffold is a strategy employed to enhance the anticancer properties of these compounds. nih.gov

The development of diheterocyclic-ribose fused derivatives containing a 5-substituted-1,2,4-oxadiazole framework has also shown promise. The introduction of the 1,2,4-oxadiazole (B8745197) heterocycle into a ribose-derivative structure has been found to improve anticancer activity against various human cancer cell lines, including lung, breast, and colon cancer cells. mdpi.com Similarly, 1,2,4-oxadiazole-1,3,4-oxadiazole-fused derivatives have exhibited moderate to excellent anticancer potency, with some derivatives showing IC50 values at sub-micromolar concentrations. mdpi.com

Natural products have historically been a major source for the discovery of new anticancer drugs, with about 60% of plant-derived anticancer agents being used in treatment. bohrium.com Compounds like paclitaxel, vincristine, and vinblastine (B1199706) are well-known examples. bohrium.com The modification of these natural lead compounds through semisynthetic processes has led to new anticancer agents with better therapeutic efficacy. bohrium.com

Molecular Targets in Cancer Pathways

The anticancer effects of various compounds, including derivatives of this compound, are often achieved by targeting specific molecular pathways involved in cancer development and progression.

One of the key targets is the PI3K/Akt signaling pathway , which is crucial for cell survival and proliferation. tmrjournals.com Isorhamnetin, for example, has been shown to induce apoptosis in gastric cancer cells by inhibiting PI3K-mediated adaptive autophagy. tmrjournals.com Similarly, gallic acid suppresses tumor development through the PTEN/AKT/HIF-1α pathway. foodandnutritionjournal.org

The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth and division. scielo.br Flavonoids have been found to block cell growth by interfering with the ERK1/2 pathway. foodandnutritionjournal.org

Cell cycle regulation is a common target for anticancer agents. Cyclin-dependent kinases (Cdks), which control the progression of the cell cycle, are often targeted. scielo.br For instance, Cdk4 and Cdk6 regulate the transition from the G1 phase to the S phase, and their inhibition can halt cell proliferation. scielo.br Flavonoids like quercetin, luteolin, and daidzein (B1669772) can block cells at the G1 phase by inhibiting CDK2 activity, while others like kaempferol (B1673270) and apigenin (B1666066) arrest the cell cycle at the G2 phase by blocking CDK1. mdpi.com

Apoptosis , or programmed cell death, is another important mechanism. Curcumin has been shown to induce apoptosis in cancer cells. mdpi.com Quercetin activates caspase-3 and decreases BCL2 levels to trigger apoptosis. foodandnutritionjournal.org

Angiogenesis , the formation of new blood vessels that supply tumors with nutrients, is also a target. Flavonoids can hinder angiogenesis by targeting VEGF. foodandnutritionjournal.org

Transcription factors like NF-κB and STAT3, which regulate genes involved in inflammation, cell survival, and metastasis, are also targeted by anticancer compounds. mdpi.com Curcumin is known to inhibit NF-κB and STAT3. mdpi.com

Anticonvulsant Activity

Evaluation using PTZ Induced Convulsion Method

The pentylenetetrazole (PTZ)-induced convulsion method is a standard preclinical screening model used to evaluate the potential anticonvulsant activity of new chemical entities. This model is particularly effective for identifying compounds that may act on the GABAergic system, similar to drugs like diazepam and phenobarbital. mdpi.com

In this method, a convulsant agent, PTZ, is administered to laboratory animals, typically mice or rats, to induce seizures. biomedpharmajournal.orgnih.gov The test compounds are administered prior to PTZ, and their ability to prevent or delay the onset of seizures, reduce the number of seizures, and protect the animals from mortality is observed and measured. mdpi.comnih.govnih.gov

Several studies have utilized the PTZ model to assess the anticonvulsant properties of various derivatives. For example, newly synthesized benzimidazole (B57391) derivatives have been evaluated for their anticonvulsant activity using this method. researchgate.net Similarly, the anticonvulsant activity of quinazolin-4(3H)-one derivatives was assessed in mice using the PTZ-induced seizure model. mdpi.com The results from these studies often include the percentage of protection against seizures, the latency to the first seizure, and the reduction in the number of seizures. mdpi.com

The following table provides an example of how data from a PTZ-induced convulsion study might be presented.

| Compound | Dose (mg/kg) | Onset of Clonic Convulsion (min) | Onset of Tonic Convulsion (min) | Protection (%) |

| Control | - | 2.5 ± 0.3 | 5.2 ± 0.4 | 0 |

| Diazepam | 4 | - | - | 100 |

| Compound X | 10 | 8.1 ± 0.6 | - | 60 |

| Compound Y | 10 | 5.3 ± 0.5 | 9.8 ± 0.7 | 40 |

This table is for illustrative purposes and does not represent actual experimental data.

Structure-Activity Relationships for Anticonvulsant Effects

The relationship between the chemical structure of a compound and its anticonvulsant activity is a critical aspect of drug design. For quinazolin-4(3H)-one derivatives, the substituents at positions 2 and 3 of the quinazolin-4-one scaffold play a significant role in their anticonvulsant potency. mdpi.com For instance, compounds with an allyl radical at position 3 have shown higher activity compared to those with a substituted benzyl (B1604629) group at the same position, especially when an electron-donating group is present at position 2. mdpi.com

In the case of benzimidazole derivatives, aromatic substitutions, such as phenyl, 2-nitro aniline, and 3-nitro aniline, have been observed to confer more anticonvulsant activity than aliphatic groups like methyl and ethyl. researchgate.net This suggests that the electronic and steric properties of the substituents are key determinants of their anticonvulsant effects.

For pyrrolidine-2,5-dione derivatives, the type of linker between the pyrrolidine-2,5-dione ring and a cyclic amine moiety, as well as the substituent in the 1-phenylpiperazine (B188723) fragment, influences the anticonvulsant activity. mdpi.com Generally, compounds with a two or three-carbon methylene (B1212753) linker have been found to be more active than those with an acetamide (B32628) fragment. mdpi.com

The presence of a benzene (B151609) ring, either alone or with alkyl substitutions, appears to be a necessary feature for the anticonvulsant effect of certain organic solvents against PTZ-induced seizures. nih.gov

Antimicrobial Activities

Antibacterial Efficacy (e.g., against E. coli, Staphylococcus aureus, Pseudomonas aeruginosa)

Derivatives of this compound, particularly those incorporating a benzimidazole scaffold, have been evaluated for their in vitro antibacterial activity against a range of microorganisms, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. ajrcps.com The disc diffusion method is a common technique used for this evaluation, where the zone of inhibition around a disc impregnated with the test compound is measured. ajrcps.com

Studies have shown that some of these synthesized compounds exhibit varying degrees of inhibition against the tested bacteria. ajrcps.com In general, the inhibitory activity against Gram-positive bacteria has been found to be higher than that against Gram-negative bacteria. ajrcps.com For instance, certain benzimidazole derivatives have shown significant activity against S. aureus and P. aeruginosa. ajrcps.com

The antibacterial efficacy of these compounds is often compared to a standard antibiotic, such as Gentamycin. ajrcps.com The results of these studies can be summarized in a table format, as shown below.

| Compound | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. P. aeruginosa |

|---|---|---|---|

| BH | 14 | 15 | 13 |

| BI | 16 | 18 | 15 |

| BJ | 18 | 20 | 17 |

| Gentamycin (Standard) | 22 | 25 | 21 |

This table is based on data reported for benzimidazole derivatives and is for illustrative purposes. ajrcps.com

The antibacterial activity of thymol (B1683141) derivatives has also been investigated against pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and P. aeruginosa. frontiersin.org Some of these derivatives have shown significant antibacterial activity, with minimum inhibitory concentration (MIC) values in the micromolar range. frontiersin.org For example, one thymol derivative exhibited MIC values of 12.5 µM against P. aeruginosa and 50.0 µM against MRSA. frontiersin.org

Antifungal Efficacy

Derivatives of this compound have been the subject of extensive research for their potential as antifungal agents, with studies demonstrating efficacy against a range of pathogenic fungi. A notable class of these derivatives includes quinoxaline-2-oxyacetate hydrazides, which have shown remarkable inhibitory activities against several plant pathogenic fungi. mdpi.com For instance, certain compounds in this series exhibited potent effects against Gibberella zeae and Colletotrichum orbiculare, with EC50 values of 0.87 μg/mL and 1.01 μg/mL, respectively. mdpi.com Another derivative showed significant activity against Alternaria alternata and Rhizoctonia solani. mdpi.com In fact, against R. solani, twenty-nine different compounds from this quinoxaline (B1680401) series displayed excellent antifungal activity with EC50 values below 1 μg/mL. mdpi.com

Hydrazine-based compounds, particularly those incorporating a pyrrolidinone ring, have also been identified as having fair to excellent antifungal activities, especially against the opportunistic yeast Candida albicans. nih.govnih.gov Three specific molecules from this series, Hyd.H, Hyd.OCH3, and Hyd.Cl, were found to significantly reduce the viability of C. albicans with rapid fungicidal action. nih.gov These compounds were also effective against clinically isolated strains of C. albicans that were resistant to fluconazole (B54011) or caspofungin. nih.gov Furthermore, these derivatives demonstrated an ability to decrease the formation of Candida biofilms. nih.gov

Other heterocyclic derivatives have also been explored. Pyrazole amide derivatives containing a hydrazone moiety showed favorable antifungal activities against G. zeae. d-nb.info Similarly, 1,2,4-triazole (B32235) derivatives have been investigated, with some showing significant potential against Candida albicans. ekb.eg For example, a hybrid benzothiazolyl-triazole analogue recorded a Minimum Inhibitory Concentration (MIC) value of 0.39 μg/mL against C. albicans. ekb.eg

Table 1: Antifungal Activity of this compound Derivatives

| Derivative Class | Specific Compound/Series | Fungal Strain | Activity (EC₅₀ or MIC) | Source |

|---|---|---|---|---|

| Quinoxaline-2-oxyacetate Hydrazide | Compound 15 | Gibberella zeae | 0.87 µg/mL | mdpi.com |

| Quinoxaline-2-oxyacetate Hydrazide | Compound 15 | Colletotrichum orbiculare | 1.01 µg/mL | mdpi.com |

| Quinoxaline-2-oxyacetate Hydrazide | Compound 1 | Alternaria alternata | 1.54 µg/mL | mdpi.com |

| Quinoxaline-2-oxyacetate Hydrazide | Compound 28 | Rhizoctonia solani | 0.15 µg/mL | mdpi.com |

| Hydrazine-based Pyrrolidinone | Hyd.H (Compound 2a) | Candida albicans | MIC = 9.6 µg/mL | nih.gov |

| Benzothiazolyl-triazole | Compound 4a | Candida albicans | MIC = 0.39 µg/mL | ekb.eg |

| Pyrazole Amide Hydrazone | Compound 7g | Gibberella zeae | 50.32% inhibition at 50 mg/L | d-nb.info |

Antiviral Properties

The structural framework of hydrazides and their derivatives, particularly those forming heterocyclic systems like benzimidazoles, has been investigated for antiviral applications. researchgate.netresearchgate.net Benzimidazole derivatives, for instance, are recognized as a promising class of antiviral agents. researchgate.net Research into novel steroidal derivatives based on the dehydroepiandrosterone (B1670201) (DHEA) scaffold has demonstrated significant antiviral activity against several flaviviruses, including Japanese Encephalitis Virus (JEV), Zika Virus (ZIKV), and Dengue Virus (DENV). frontiersin.org Ten DHEA derivatives were found to inhibit JEV infection by over 90%. frontiersin.org Specifically, compounds designated AV1017 and AV1004 showed the most potent effects against ZIKV and DENV, respectively. frontiersin.org

More recently, a novel molecule, diamidobenzimidazole (diABZI-4), has been identified as a potent trigger for the STING (stimulator of interferon genes) pathway, which is crucial for the innate immune response against viral infections. umassmed.edu This compound has shown the ability to protect animal models and human cells from SARS-CoV-2 infection. umassmed.edu By stimulating the innate immune system, diABZI-4 was able to eliminate viral infections, with a single dose protecting 100% of mice from severe disease in one study. umassmed.edu Another preclinical study on a novel PLpro (papain-like protease) inhibitor, WEHI-P8, showed it could significantly reduce both acute and long-term COVID-19 symptoms in models. news-medical.net

Table 2: Antiviral Activity of Related Derivatives

| Derivative Class / Compound | Virus | Key Finding | Source |

|---|---|---|---|

| Dehydroepiandrosterone (DHEA) Derivatives | Japanese Encephalitis Virus (JEV) | 10 derivatives inhibited JEV infection by >90%. | frontiersin.org |

| DHEA Derivative (AV1017) | Zika Virus (ZIKV) | Showed the most potent antiviral effect on ZIKV in its series. | frontiersin.org |

| DHEA Derivative (AV1004) | Dengue Virus (DENV) | Showed the most potent antiviral effect on DENV in its series. | frontiersin.org |

| Diamidobenzimidazole (diABZI-4) | SARS-CoV-2 | Protected 100% of mice from severe disease by stimulating the STING pathway. | umassmed.edu |

| PLpro Inhibitor (WEHI-P8) | SARS-CoV-2 | Reduced acute and long-term symptoms in preclinical models. | news-medical.net |

Other Therapeutic Potentials

Anti-diabetic Properties (e.g., α-glucosidase and α-amylase inhibition)

The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy in managing non-insulin-dependent diabetes. mdpi.com Derivatives of this compound have shown significant potential in this area. A study on indolo[1,2-b]isoquinoline derivatives found that all tested compounds exhibited potent α-glucosidase inhibitory effects, with IC50 values ranging from 3.44 to 41.24 μM, far surpassing the activity of the standard drug acarbose (B1664774) (IC50 of 640.57 μM). mdpi.com Compound 11 from this series was approximately 186 times more potent than acarbose. mdpi.com

Similarly, a series of 1,2-benzothiazine-N-arylacetamides produced several potent α-glucosidase inhibitors. mdpi.com Compounds 12a, 12d, 12e, and 12g displayed IC50 values of 18.25, 20.76, 35.14, and 24.24 μM, respectively, all of which were superior to acarbose (IC50 = 58.8 μM). mdpi.com Furthermore, certain 1,2-dihydroquinazoline-3-oxides have demonstrated dual inhibitory activity against both α-glucosidase and α-amylase. mdpi.com For example, compound 3i inhibited α-glucosidase with an IC50 of 1.01 μM and α-amylase with an IC50 of 1.18 μM, showing much higher potency than acarbose in both cases. mdpi.com Another derivative, 3p, was a highly effective α-glucosidase inhibitor with an IC50 value of 0.78 μM. mdpi.com

Novel dihydropyrimidine (B8664642) derivatives have also been evaluated, with many demonstrating greater α-glucosidase inhibitory effects than the standard, deoxynojirimycin. nih.gov

Table 3: α-Glucosidase and α-Amylase Inhibition by Related Derivatives

| Enzyme | Derivative Class | Specific Compound | Inhibitory Activity (IC₅₀ in µM) | Reference (IC₅₀ in µM) | Source |

|---|---|---|---|---|---|

| α-Glucosidase | Indolo[1,2-b]isoquinoline | Compound 11 | 3.44 ± 0.36 | Acarbose (640.57 ± 5.13) | mdpi.com |

| α-Glucosidase | 1,2-Benzothiazine-N-arylacetamide | Compound 12a | 18.25 | Acarbose (58.8) | mdpi.com |

| α-Glucosidase | 1,2-Dihydroquinazoline-3-oxide | Compound 3p | 0.78 ± 0.05 | Acarbose (4.40 ± 0.05) | mdpi.com |

| α-Glucosidase | Dihydropyrimidine | Compound 8 | > 12.5 ± 0.21 | Deoxynojirimycin (52.02 ± 0.36) | nih.gov |

| α-Amylase | 1,2-Dihydroquinazoline-3-oxide | Compound 3i | 1.18 ± 0.06 | Acarbose (2.92 ± 0.02) | mdpi.com |

| α-Amylase | 1,2-Dihydroquinazoline-3-oxide | Compound 3f | 0.64 ± 0.01 | Acarbose (2.92 ± 0.02) | mdpi.com |

Antioxidant Activity

Many derivatives containing the hydrazide or hydrazone moiety exhibit significant antioxidant properties. The antioxidant capacity is often attributed to the ability of these molecules to donate hydrogen atoms, thereby scavenging free radicals. pensoft.net A study on a specific hydrazone derivative (compound 2) revealed excellent antioxidant activity in both ABTS (IC50 = 4.30 ± 0.21 µM) and DPPH (IC50 = 81.06 ± 0.72 µM) assays. mdpi.com The activity in the ABTS assay was superior to the standard ascorbic acid and comparable to quercetin. mdpi.com The polyphenolic nature of this compound was credited for its strong radical-scavenging ability. mdpi.com

The introduction of a hydroxyl group into hydrazide-hydrazone structures has been shown to significantly enhance antioxidant effects. pensoft.net Research on phenolic acid chitooligosaccharide derivatives also demonstrated that modification with phenolic acids could greatly enhance the antioxidant activity of the parent compound, chitooligosaccharide. nih.gov In another study, Mannich bases of dehydrozingerone, which contain a phenolic group, showed higher antioxidant activity than the parent compound. jyoungpharm.org The free-radical scavenging activity for these derivatives ranged in IC50 values from 50.23 μM to 147.64 μM. jyoungpharm.org In silico docking studies have also pointed to this compound as having superior inhibitory effects on the inflammation-related enzyme trypsin compared to diclofenac, hinting at its potential role in mitigating oxidative stress-related processes. researchgate.net

Table 4: Antioxidant Activity of Related Derivatives

| Derivative Class / Compound | Assay | Activity (IC₅₀ in µM) | Reference (IC₅₀ in µM) | Source |

|---|---|---|---|---|

| Hydrazone Derivative (Compound 2) | ABTS | 4.30 ± 0.21 | Ascorbic Acid (13.2 ± 0.45) | mdpi.com |

| Hydrazone Derivative (Compound 2) | DPPH | 81.06 ± 0.72 | - | mdpi.com |

| Hydrazide-hydrazone (Salicylaldehyde derivative 5b) | ABTS | More potent than Trolox | Trolox | pensoft.net |

| Mannich Base of Dehydrozingerone (Compound 2e) | DPPH | 50.23 | Quercetin (21.74) | jyoungpharm.org |

| Dihydropyrimidine Derivative (Compound 13) | - | IC₅₀ = 21.4 ± 0.45 | - | nih.gov |

Anti-ulcer Activity

Research into compounds structurally related to this compound, such as benzimidazole derivatives, has indicated potential for anti-ulcer applications. A study on novel 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole derivatives found that several compounds exhibited moderate to good anti-inflammatory activity with low ulcerogenicity when compared to the standard drug indomethacin. researchgate.net

The anti-ulcer potential of various natural and synthetic compounds is often linked to their ability to either reduce gastric acid secretion (antisecretory effect) or enhance the protective mechanisms of the gastric mucosa (cytoprotective effect). bioline.org.brnih.gov For example, studies on oxytocin (B344502) showed it possessed significant antisecretory and anti-ulcer activity in pylorus-ligated rats and reduced ulcer indices in histamine-induced and cysteamine-induced ulcer models. nih.gov Its mechanism was attributed to its antisecretory effects. nih.gov

Herbal extracts containing phytoconstituents like flavonoids, saponins, and tannins have also demonstrated significant anti-ulcer activity. eijppr.com An ethanolic extract of Passiflora foetida significantly reduced the ulcer index and increased gastric pH in both ethanol (B145695) and aspirin-induced ulcer models, an effect linked to its antioxidant properties. nih.gov Similarly, an ethanolic extract of carob pods, rich in phenolic compounds, showed a spectacular inhibition of gastric mucosal damage in an HCl/ethanol-induced ulcer model in rats. jmbfs.org This protective effect was associated with a reduction in malondialdehyde and an increase in antioxidant enzymes. jmbfs.org These findings suggest that derivatives with antioxidant and anti-inflammatory properties, common among hydrazide derivatives, hold promise for anti-ulcer therapies.

Table 5: Anti-ulcer Activity of Various Compounds and Extracts

| Compound/Extract Class | Ulcer Model | Key Finding | Source |

|---|---|---|---|

| Benzimidazole Derivatives (4a, 4b, 4c) | Carrageenan-induced rat paw edema | Moderate to good anti-inflammatory activity with low ulcerogenicity. | researchgate.net |

| Oxytocin | Pylorus ligation, Histamine-induced, Cysteamine-induced | Significant antisecretory and anti-ulcer activity. | nih.gov |

| Ethanolic Extract of Passiflora foetida | Aspirin-induced | 79.45% inhibition of ulcer index at 200 mg/kg. | nih.gov |

| Ethanolic Extract of Carob Pods | HCl/Ethanol-induced | Inhibited gastric mucosal damage to 7.46% (from 44.09% in control). | jmbfs.org |

| Polyherbal Aqueous Extract | Aspirin-induced | 73% inhibition of ulcers at 250 mg/kg. | eijppr.com |

Computational and Theoretical Studies of 2 Hydroxyacetohydrazide

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.

In silico molecular docking simulations have been employed to study the interaction of 2-Hydroxyacetohydrazide with the active site of trypsin, a serine protease implicated in inflammatory processes. mdpi.com These studies show that this compound orients itself effectively within the binding pocket of the enzyme. mdpi.comresearchgate.net The stability of this interaction is largely attributed to the formation of multiple hydrogen bonds. mdpi.com Research indicates that this compound forms seven hydrogen bonds with crucial amino acid residues in the trypsin active site, specifically with Cys191, Ser195, Ser190, and Gly219. mdpi.com This extensive hydrogen bond network suggests a robust inhibitory potential. mdpi.com In comparison, the standard anti-inflammatory drug diclofenac (B195802) forms only two hydrogen bonds in the same active site. mdpi.com

Binding energy is a key metric derived from molecular docking that quantifies the strength of the interaction between a ligand and its target. A more negative binding energy value typically indicates a stronger and more stable interaction. Computational studies have identified this compound as having a notable binding affinity for trypsin. sciforum.net The predicted binding energy for this compound was found to be more negative than that of diclofenac, highlighting its potent inhibitory capability. mdpi.comsciforum.net In one study, this compound exhibited a binding energy of -17.13 kJ/mol, which was superior to the -13.01 kJ/mol calculated for diclofenac. sciforum.net

| Compound | Predicted Binding Energy (kJ/mol) | Source |

|---|---|---|

| This compound | -17.13 | sciforum.net |

| Diclofenac (Reference) | -13.01 | sciforum.net |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. q-chem.com It is widely applied to calculate molecular geometries, vibrational frequencies, and electronic properties. uctm.eduhrpub.org

Geometry optimization is a fundamental application of DFT, used to find the equilibrium structure of a molecule, which corresponds to the minimum energy on its potential energy surface. ntnu.nopsu.edu This process involves iteratively calculating the forces on the atoms and adjusting their positions until a stable conformation is reached. psu.edu For a molecule like this compound, DFT calculations, typically using a functional such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would determine the most stable three-dimensional arrangement of its atoms. uctm.edumdpi.com This optimized structure provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding its chemical behavior and interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). physchemres.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. physchemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. physchemres.orgwikipedia.org A small HOMO-LUMO gap generally indicates that a molecule is more reactive and less stable. wikipedia.orgresearchgate.net DFT calculations are used to determine the energies of the HOMO and LUMO orbitals. physchemres.org For this compound, this analysis would reveal its electronic properties and reactivity profile, providing insight into its potential for electron transfer in chemical reactions.

Hirshfeld Surface Analysis and Crystal Packing

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. It maps the electron distribution of a molecule in its crystalline environment, providing insights into the nature and prevalence of different types of atomic contacts that govern the crystal packing. researchgate.netscirp.org

In a study of a closely related compound, 2-hydroxy-N′-methylacetohydrazide, Hirshfeld surface analysis was performed to understand its supramolecular structure. researchgate.netenamine.net The analysis revealed that the crystal packing is dominated by specific types of intermolecular contacts. researchgate.netenamine.net The most significant contributions came from hydrogen-hydrogen (H···H) interactions, which accounted for a large percentage of the total Hirshfeld surface area. researchgate.netenamine.net Also highly significant were the contacts between hydrogen and oxygen atoms (H···O/O···H), which are characteristic of hydrogen bonds. researchgate.netenamine.net In the crystal of 2-hydroxy-N′-methylacetohydrazide, molecules are linked by N—H⋯O and O—H⋯N intermolecular hydrogen bonds, forming layers. researchgate.netenamine.net These findings suggest that van der Waals forces (represented by H···H contacts) and strong hydrogen bonding are the primary forces directing the assembly of these molecules in the solid state.

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Source |

|---|---|---|

| H···H | 55.3 | researchgate.netenamine.net |

| H···O/O···H | 30.8 | researchgate.netenamine.net |

ADME/Tox Prediction and Pharmacokinetic Profiling

ADME/Tox studies predict a compound's absorption, distribution, metabolism, excretion, and toxicity within an organism. These predictions are vital for weeding out candidates with unfavorable profiles early in the discovery pipeline.

SwissADME is a computational tool used to estimate the pharmacokinetic properties of small molecules. nih.gov Analysis of this compound indicates favorable bioavailability attributes. sciforum.netnih.gov The compound adheres to Lipinski's Rule of Five, a guideline used to evaluate the drug-likeness and potential for oral bioavailability of a molecule. drugbank.comunits.it According to this rule, an orally active drug generally has no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular mass under 500 daltons, and a log P value not exceeding 5. drugbank.comunits.itnih.gov

The bioavailability radar for this compound shows that it falls within the optimal range for key characteristics including size, polarity, solubility, and saturation. nih.govresearchgate.net Its high polarity, conferred by the hydroxyl (-OH) and hydrazide (-NHNH2) functional groups, contributes to its good water solubility. tutorchase.comquora.com Generally, the presence of polar functional groups that can form hydrogen bonds enhances a compound's solubility in polar solvents like water. tutorchase.combioninja.com.au

Table 1: SwissADME Physicochemical and Lipinski's Rule of Five Parameters for this compound

| Property | Predicted Value/Parameter | Compliance with Lipinski's Rule |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Formula | C2H6N2O2 | N/A |

| Molecular Weight | 90.08 g/mol | Yes (< 500) |

| Log P (Lipophilicity) | Low | Yes (< 5) |

| Water Solubility | Good | N/A |

| Polarity (TPSA) | High | N/A |

| Saturation | Optimal | N/A |

| Lipinski's Rule of Five | ||

| Hydrogen Bond Donors | 3 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Yes (≤ 10) |

This table is generated based on data reported in studies utilizing SwissADME and general chemical principles. nih.govsciforum.netnih.govdrugbank.com

The Brain Or IntestinaL EstimateD (BOILED)-Egg model is a predictive graphical tool that plots a molecule's polarity (TPSA) against its lipophilicity (WLOGP) to evaluate passive gastrointestinal absorption and brain penetration. nih.govnih.govresearchgate.net The model consists of an elliptical "white" region, representing high probability of passive gastrointestinal absorption, and a "yolk" region, indicating a high probability of brain permeation. nih.govresearchgate.net

For this compound, the BOILED-Egg model predicts both blood-brain barrier (BBB) permeation and gastrointestinal absorption. sciforum.netnih.gov This suggests that the molecule possesses a balance of physicochemical properties that allow it to be absorbed through the gut and potentially cross into the central nervous system. sciforum.netnih.gov Furthermore, SwissADME predictions suggest that the compound is not a substrate for P-glycoprotein (P-gp), an efflux pump that can limit the brain penetration of many drugs. nih.govresearchgate.net

ProTox-II is a web-based tool for predicting the toxicity of chemicals by incorporating data from a vast range of in vivo and in vitro studies. nih.govnih.gov It predicts various toxicity endpoints, including acute oral toxicity, hepatotoxicity, carcinogenicity, and mutagenicity, assigning a toxicity class based on the predicted LD50 value in rats. nih.govmdpi.com

In silico toxicity assessment of this compound using the ProTox-II server indicated a potential for toxicity. nih.gov Specifically, it was predicted to have a higher toxicity profile compared to some other compounds it was evaluated against in the same study. nih.govresearchgate.net

Table 2: ProTox-II Toxicity Prediction for this compound

| Toxicity Endpoint | Prediction | Predicted LD50 (mg/kg) | Toxicity Class | Confidence Score |

|---|---|---|---|---|

| Oral Toxicity | Predicted to be toxic | 300 | 4 (Harmful if swallowed) | High |

| Hepatotoxicity | Predicted to be active | N/A | N/A | Moderate |

| Carcinogenicity | Predicted to be inactive | N/A | N/A | Moderate |

| Mutagenicity | Predicted to be inactive | N/A | N/A | High |

This table represents a summary of potential toxicity profiles based on ProTox-II predictions. nih.govnih.govresearchgate.netresearchgate.net The LD50 value and toxicity class are key indicators of acute toxicity.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies aim to identify which parts of a molecule are responsible for its biological effects, guiding the design of new compounds with enhanced potency or reduced toxicity. gardp.orgoncodesign-services.com

For this compound, its specific structure is directly linked to its observed biological activities. In studies investigating the anti-inflammatory potential of plant extracts, the presence of this compound was identified as the key contributor to the higher therapeutic activity of a methanol (B129727) extract. nih.gov Its absence in other extracts resulted in lower activity, highlighting the compound's importance. nih.gov

The primary structural features of this compound responsible for its activity are the hydroxyl (-OH) and the hydrazide (-CONHNH2) functional groups. These groups are capable of forming hydrogen bonds and other interactions with biological targets. For instance, in molecular docking studies, this compound showed superior inhibitory effects against the enzyme trypsin compared to the established anti-inflammatory drug diclofenac, with a more favorable binding energy. sciforum.net This suggests that the arrangement of its functional groups allows for strong and specific interactions within the active site of the enzyme, which is a key finding in SAR. sciforum.netnih.gov The small, flexible nature of the molecule likely allows it to adopt an optimal conformation for binding.

Advanced Applications and Future Research Directions

Role in Drug Discovery and Development

The journey of a drug from a laboratory concept to a patient's bedside is a long and intricate process. aristo-group.com 2-Hydroxyacetohydrazide and its derivatives are playing an increasingly important role in this journey, particularly in the initial stages of identifying and optimizing potential new medicines. aristo-group.com

Identification of Lead Compounds

A "lead compound" is a chemical starting point for the development of a new drug. numberanalytics.comnumberanalytics.com It has some desirable biological activity but may need to be chemically modified to improve its effectiveness and other properties. numberanalytics.com The this compound scaffold has proven to be a fruitful source for the identification of such lead compounds across various therapeutic areas.

In the fight against inflammatory diseases like rheumatoid arthritis, this compound itself has been identified as a promising candidate. researchgate.net In silico docking studies, which are computer simulations of how a molecule might bind to a biological target, have shown that this compound could have better inhibitory effects on the enzyme trypsin than the commonly used anti-inflammatory drug, diclofenac (B195802). researchgate.netresearchgate.net This suggests its potential as a novel anti-arthritic agent. researchgate.net

Furthermore, by chemically combining the this compound structure with other heterocyclic molecules like benzimidazole (B57391), researchers have created new hybrid molecules. researchgate.net Some of these derivatives have shown significant anti-inflammatory activity in preclinical tests, with a few compounds demonstrating potency comparable to the standard drug Indomethacin. researchgate.net

The versatility of the this compound core extends to other areas as well. For instance, it has been used as a key component in the design of novel inhibitors for human dihydroorotate (B8406146) dehydrogenase (DHODH), an important target for treating autoimmune diseases and some cancers. researchgate.net Additionally, derivatives of this compound are being investigated for their potential as anticancer agents. researchgate.net

The following table summarizes some of the lead compounds derived from this compound and their potential therapeutic applications.

| Lead Compound/Derivative | Therapeutic Target/Application | Key Research Finding |

| This compound | Rheumatoid Arthritis (Anti-inflammatory) | Superior inhibitory effects on trypsin compared to diclofenac in in-silico studies. researchgate.netresearchgate.net |

| Benzimidazole-2-hydroxyacetohydrazide hybrids | Anti-inflammatory | Certain derivatives showed potency comparable to Indomethacin in rat paw edema tests. researchgate.net |

| Acrylamide-based derivatives | Human Dihydroorotate Dehydrogenase (DHODH) Inhibitors | Designed as potential agents for treating rheumatoid arthritis by targeting a key enzyme in pyrimidine (B1678525) biosynthesis. researchgate.net |

Preclinical Development and Clinical Trials

The preclinical phase of drug development is a critical step that bridges the gap between initial discovery and human clinical trials. aristo-group.comnuvisan.com This stage involves extensive laboratory and animal testing to gather essential data on a drug candidate's efficacy and safety before it can be administered to humans. nuvisan.comfda.gov While many derivatives of this compound have shown promise in early-stage research, the path to clinical trials is long and challenging.

Currently, several promising compounds derived from this compound are in preclinical development. For example, inhibitors of the p38 MAP kinase family, which can be synthesized using this compound derivatives, have demonstrated anti-inflammatory effects in preclinical disease models. researchgate.net Some of these inhibitors have even progressed to clinical trials for the treatment of inflammatory diseases. researchgate.net

However, it is important to note that detailed information on the preclinical and clinical development of specific this compound-based drugs is often proprietary and not widely published. The high cost and time investment required for these stages mean that only the most promising candidates are moved forward. aristo-group.com

Applications in Materials Science and Engineering